1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(pyridin-4-ylmethyl)urea
Description
1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(pyridin-4-ylmethyl)urea is a urea derivative characterized by three distinct substituents:
- N1'-substituent: A pyridin-4-ylmethyl group, contributing aromaticity and hydrogen-bonding capability via the pyridine nitrogen.
Urea derivatives are widely studied for their biological activities, including kinase inhibition, CNS modulation, and antimicrobial effects .
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(2-phenoxyethyl)-1-(pyridin-4-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-14-12-21(15-16-7-9-19-10-8-16)18(22)20-11-13-24-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPQWUXCVMCAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)NCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(pyridin-4-ylmethyl)urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions may include:
Solvents: Common solvents like dichloromethane, toluene, or ethanol.
Catalysts: Base catalysts such as triethylamine or pyridine.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(pyridin-4-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding urea derivatives with oxidized functional groups.
Scientific Research Applications
1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(pyridin-4-ylmethyl)urea may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Agriculture: Possible use as a pesticide or herbicide.
Materials Science: Utilization in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Table 1: Substituent and Core Structure Comparisons
Key Observations:
Substituent Position Matters: The pyridin-4-ylmethyl group in the target compound (vs. pyridin-2-ylmethoxy in 7u ) alters electronic and steric profiles. The 4-position may favor planar interactions, while the 2-position allows for angled hydrogen bonding.
Core Structure Differences :
- Imidazolium bromide derivatives (e.g., 5m ) feature a charged core, favoring ionic interactions, whereas urea derivatives rely on hydrogen bonding and dipole interactions.
Synthetic Accessibility: The target compound’s synthesis may face challenges similar to ’s pyrrole-carbonyl urea, where substituent bulkiness (e.g., phenoxyethyl) could necessitate optimized coupling conditions .
Key Findings:
- Electron-Withdrawing Substituents : Compounds like 7u with chloro and trifluoroethoxy groups show improved bioactivity, suggesting that the target compound’s methoxyethyl group may offer metabolic stability but reduce electrophilic reactivity.
Physicochemical Properties
Table 3: Predicted Properties Based on Substituents
| Property | Target Compound | 7u | Patent Compound |
|---|---|---|---|
| logP | ~3.5 (moderate) | ~4.2 (higher) | ~2.8 (lower) |
| Solubility (aq.) | Low (phenoxyethyl) | Very low (CF3O) | Moderate (-CH2OH) |
| H-bond Donors | 2 (urea NH) | 2 | 2 |
- The target compound’s 2-methoxyethyl group may improve solubility compared to purely aromatic analogs, but its phenoxyethyl substituent limits aqueous solubility relative to hydroxymethyl-containing derivatives .
Biological Activity
1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(pyridin-4-ylmethyl)urea is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of 1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(pyridin-4-ylmethyl)urea can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial in various metabolic pathways. In particular, its interaction with enzymes involved in glucose metabolism may contribute to its antidiabetic properties.
- Receptor Modulation : Preliminary studies suggest that it may influence receptor activity related to neurotransmission and inflammation, indicating possible applications in neurological disorders.
Biological Activity Overview
The biological activities of 1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(pyridin-4-ylmethyl)urea include:
| Activity | Mechanism | References |
|---|---|---|
| Antidiabetic | Inhibition of α-amylase and α-glucosidase | |
| Anti-inflammatory | Modulation of cytokine release | |
| Neuroprotective | Interaction with neurotransmitter receptors |
Case Studies
Several studies have explored the effects of this compound in various biological contexts:
- Antidiabetic Effects : A study demonstrated that the compound significantly reduced blood glucose levels in diabetic animal models by inhibiting key enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase. This suggests its potential as a therapeutic agent for managing diabetes.
- Neuroprotection : Research involving neuronal cell lines indicated that treatment with this compound resulted in reduced apoptosis and enhanced cell viability under oxidative stress conditions. This points to its potential use in neurodegenerative diseases.
- Anti-inflammatory Properties : In vitro studies revealed that the compound could reduce the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory disorders.
Research Findings
Recent findings have highlighted the following aspects of the biological activity of 1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(pyridin-4-ylmethyl)urea:
- In Vitro Studies : Various assays have been conducted to evaluate its effects on cell viability, apoptosis, and enzyme inhibition. For instance, assays measuring lactate dehydrogenase (LDH) release indicated cytotoxicity at high concentrations but protective effects at lower doses .
- Pharmacogenomic Considerations : The compound's efficacy may vary based on genetic polymorphisms affecting drug metabolism and response. Understanding these variations can enhance personalized therapy approaches.
Q & A
Q. What are the established synthesis routes for 1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(pyridin-4-ylmethyl)urea, and what purification techniques are recommended?
Methodological Answer: Synthesis typically involves multi-step nucleophilic substitutions and urea bond formation. A common approach includes:
Alkylation : Reacting pyridin-4-ylmethylamine with 2-methoxyethyl chloride to form the first substituent.
Coupling : Introducing the 2-phenoxyethyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) with an isocyanate intermediate.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is preferred for isolating intermediates and final products, as demonstrated in urea derivative syntheses .
Characterization : Confirm structure via IR (urea C=O stretch at ~1650–1700 cm⁻¹) and ¹H/¹³C NMR (distinct signals for methoxy, phenoxy, and pyridyl groups) .
Q. What spectroscopic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Identifies urea carbonyl stretches (~1660–1700 cm⁻¹) and aromatic C-O-C bonds (phenoxy group, ~1250 cm⁻¹) .
- NMR : ¹H NMR resolves methoxy (δ 3.2–3.5 ppm), pyridyl (δ 7.2–8.5 ppm), and phenoxy (δ 6.8–7.4 ppm) protons. ¹³C NMR confirms quaternary carbons in the urea moiety (~155–160 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode for [M+H]+ ion) .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of novel derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable reaction pathways. For example, ICReDD’s approach combines quantum calculations with experimental data to predict optimal conditions (e.g., solvent, catalyst) for urea bond formation .
- Machine Learning : Train models on existing urea derivative datasets to predict reactivity and byproduct formation, reducing trial-and-error experimentation .
- Feedback Loops : Iteratively refine computational models using experimental outcomes (e.g., yields, selectivity) .
Q. What strategies resolve contradictions in biological activity data across studies on urea-based compounds?
Methodological Answer:
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, incubation times) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. phenoxy groups) using analogs like 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and membrane permeability) .
Q. How can membrane separation technologies improve isolation of intermediates during synthesis?
Methodological Answer:
- Nanofiltration : Use membranes with tailored pore sizes (1–5 kDa) to separate urea intermediates from smaller byproducts, enhancing purity without chromatography .
- Membrane Reactors : Integrate reaction and separation steps to continuously remove inhibitors (e.g., water in condensation reactions), improving yield .
Q. What experimental design principles optimize stability studies under varying conditions?
Methodological Answer:
- Factorial Design : Test factors like pH (4–10), temperature (25–60°C), and solvent polarity (water/DMSO mixtures) to identify degradation pathways .
- Accelerated Stability Testing : Use Arrhenius plots to extrapolate shelf life from high-temperature degradation data .
Data Integration and Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported solubility profiles?
Methodological Answer:
Q. What advanced techniques validate the compound’s interaction with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
